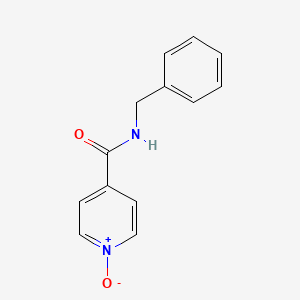

N-Benzyl-1-oxy-isonicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1-oxidopyridin-1-ium-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(12-6-8-15(17)9-7-12)14-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBUWOWRJOIKST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=[N+](C=C2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668691 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Reaction Development for N Benzyl 1 Oxy Isonicotinamide and Analogues

Established Synthetic Routes to N-Oxidized Pyridine (B92270) Scaffolds

The pyridine N-oxide moiety is a cornerstone of the target molecule, and its synthesis is a well-established field in heterocyclic chemistry. researchgate.netabertay.ac.uk The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, facilitating various subsequent functionalization reactions. researchgate.netwikipedia.org

Direct N-Oxidation Methodologies

The most direct and common method for the synthesis of pyridine N-oxides is the oxidation of the corresponding pyridine derivative. wikipedia.org This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed reagent due to its commercial availability and reactivity. researchgate.netacs.org Other oxidizing agents such as hydrogen peroxide in acetic acid, peracetic acid, and Caro's acid have also been successfully utilized. researchgate.netorgsyn.org The general mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid.

The choice of oxidizing agent and reaction conditions can be crucial, especially when the pyridine ring bears other sensitive functional groups. For instance, the oxidation of pyridines can also be mediated by methyltrioxorhenium (MTO) as a catalyst, although this method has some limitations. researchgate.net The reaction conditions are generally mild, making this a versatile approach for a wide range of substituted pyridines. researchgate.net

Table 1: Common Reagents for Direct N-Oxidation of Pyridines

| Oxidizing Agent | Typical Conditions | Reference |

| m-Chloroperoxybenzoic acid (m-CPBA) | CH2Cl2, 0 °C to rt | acs.org |

| Hydrogen Peroxide/Acetic Acid | 70-80 °C | orgsyn.org |

| Peracetic Acid | Maintained at 85 °C | orgsyn.org |

| Peroxybenzoic Acid | Not specified | wikipedia.org |

Pyridine N-Oxide as a Versatile Precursor in Organic Synthesis

The introduction of the N-oxide group dramatically enhances the reactivity of the pyridine ring. researchgate.net It activates the positions ortho (C2/C6) and para (C4) to the nitrogen for nucleophilic attack, while also facilitating electrophilic substitution at the C3 and C5 positions. abertay.ac.uk This dual reactivity makes pyridine N-oxides exceptionally versatile intermediates in the synthesis of substituted pyridines. researchgate.netresearchgate.netresearchgate.netnih.gov

For the synthesis of C4-functionalized pyridines like isonicotinamide (B137802) derivatives, the N-oxide serves as a crucial activating group. Furthermore, the N-oxide can be readily removed through deoxygenation reactions, typically using reagents like PCl3 or PPh3, to furnish the corresponding pyridine derivative if desired. researchgate.net The versatility of pyridine N-oxides extends to their use in transition metal-catalyzed C-H functionalization reactions, allowing for the direct introduction of various substituents onto the pyridine ring. acs.orgbeilstein-journals.org

Functionalization and Derivatization Approaches for the Isonicotinamide Moiety

With the pyridine N-oxide scaffold in hand, the next critical step is the elaboration of the C4 position to install the N-benzyl-isonicotinamide functionality. This involves the formation of an amide bond and the introduction of the benzyl (B1604629) group.

Introduction of the N-Benzyl Group in Amide and Pyridine Derivatives

The N-benzyl group can be introduced at various stages of the synthesis. One common approach involves the reaction of a carboxylic acid or its activated derivative with benzylamine (B48309). nih.gov Alternatively, N-benzylation can be achieved by reacting an existing amide with a benzyl halide in the presence of a base. orgsyn.org

In the context of pyridine derivatives, palladium-catalyzed cross-dehydrogenative coupling reactions have been reported for the benzylation of pyridine N-oxides using toluene (B28343) as the benzyl source. beilstein-journals.org The choice of oxidant in these reactions can influence the outcome, leading to either arylation or benzylation. beilstein-journals.org For the synthesis of N-benzyl amides, the reaction of an amine with an activated carboxylic acid is a fundamental and widely used transformation. researchgate.net

Amide Bond Formation and Modification Strategies

The formation of the amide bond is a cornerstone of organic synthesis. researchgate.netunimi.it In the context of synthesizing N-benzyl-1-oxy-isonicotinamide, this would typically involve the coupling of a 1-oxy-isonicotinic acid derivative with benzylamine. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) can be employed. researchgate.net

Alternatively, the carboxylic acid can be converted to a more reactive species such as an acid chloride or an ester, which then reacts with benzylamine to form the desired amide. unimi.it Recent advances have also focused on more sustainable and catalytic methods for amide bond formation, including direct thermal amidation and enzyme-catalyzed processes, although these are less commonly used for small-scale laboratory synthesis. unimi.itnih.gov The choice of method depends on the substrate scope, functional group tolerance, and desired scale of the reaction. unimi.it

Advanced Synthetic Methodologies and Catalytic Approaches

Modern synthetic chemistry offers a range of advanced methodologies that can be applied to the synthesis of this compound and its analogues. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto pyridine N-oxides, bypassing the need for pre-functionalized starting materials. acs.orgbeilstein-journals.orgresearchgate.net

Palladium-catalyzed reactions, for instance, have been developed for the direct arylation and alkenylation of pyridine N-oxides at the C2 position. acs.orgresearchgate.net Copper-catalyzed C-H arylation of pyridine N-oxides with arylboronic esters has also been reported as a method to form 2-arylpyridines in a one-pot synthesis. rsc.org While these methods primarily target the C2 position, they highlight the potential for developing catalytic strategies for functionalization at other positions, including C4.

Furthermore, photoredox catalysis has opened up new avenues for the functionalization of pyridine N-oxides. nih.gov Visible-light-mediated approaches can generate reactive radical intermediates from pyridine N-oxides, which can then participate in various C-C and C-heteroatom bond-forming reactions. acs.orgnih.gov These advanced methods offer opportunities for more efficient and modular syntheses of complex pyridine derivatives.

Metal-Catalyzed and Metal-Free C-H Activation Reactions

The functionalization of C-H bonds is a powerful tool in organic synthesis, and both metal-catalyzed and metal-free approaches have been applied to pyridine N-oxides.

Metal-Catalyzed C-H Activation:

Transition metal catalysts, particularly those based on rhodium and nickel, have been investigated for the C-H functionalization of pyridine N-oxides. acs.orgnih.govnih.gov For instance, Rh(III)-catalyzed (4+2) annulation reactions of pyridine N-oxides with alkynes have been studied computationally to understand the high reactivity and site-selectivity observed. acs.orgnih.gov These studies reveal that the N-oxide group can act as a directing group, facilitating the activation of specific C-H bonds, typically at the C2-position. acs.orgnih.govresearchgate.net The interaction between the directing group and the metal center is crucial for the efficiency of these reactions. acs.orgnih.gov Nickel-catalyzed reactions have also been explored, demonstrating the potential of 3d transition metals in activating C-H bonds, including the challenging benzylic secondary β-C(sp3)–H bonds. nih.gov

| Catalyst System | Substrate | Reaction Type | Key Findings |

| Rh(III) | Pyridine N-oxide, Alkyne | (4+2) Annulation | N-oxide group enhances reactivity and C2-selectivity. acs.orgnih.gov |

| Ni-Al Bimetallic | N-benzylformamides, Alkyne | [3+2] Cycloaddition | Achieves activation of benzylic β-C(sp3)–H bonds. nih.gov |

| Copper(I) | Alkanes, Ethers | C(sp3)-H Functionalization | "Sandwich" diimine-copper complexes catalyze reactions with various diazo compounds. nih.gov |

Metal-Free C-H Activation:

Metal-free methods for C-H functionalization of pyridine N-oxides offer an alternative, often more environmentally friendly, approach. These reactions can be promoted by bases or proceed through radical mechanisms. rsc.orgresearchgate.netnih.gov For example, a base-promoted deborylative alkylation of pyridine N-oxides using 1,1-diborylalkanes as the alkyl source has been developed, showing excellent regioselectivity. nih.gov Additionally, metal-free methylation of pyridine N-oxide C-H bonds has been achieved using peroxides as the methylating agent under neat conditions. rsc.orgresearchgate.net These methods are valuable for introducing alkyl groups onto the pyridine ring without the need for transition metal catalysts. researchgate.netnih.gov

Photoredox Catalysis in Pyridine N-Oxide Transformations

Visible-light photoredox catalysis has emerged as a powerful technology for the transformation of pyridine N-oxides. nih.govacs.orgnih.govacs.orgchemrxiv.org This approach utilizes a photocatalyst, often an acridinium (B8443388) salt, which, upon light excitation, can initiate single-electron transfer (SET) processes. nih.govacs.orgnih.govchemrxiv.org

In the context of pyridine N-oxides, the photocatalyst can oxidize the N-oxide to generate a highly reactive pyridine N-oxy radical. nih.govacs.orgnih.govchemrxiv.org This radical intermediate can then participate in a variety of subsequent reactions. One significant application is in hydrogen atom transfer (HAT) processes for the functionalization of unactivated C(sp3)-H bonds. acs.orgnih.govchemrxiv.org The electrophilic N-oxy radical can abstract a hydrogen atom from a C-H substrate, generating an alkyl radical that can then undergo further reactions, such as addition to an olefin. acs.orgchemrxiv.org

Furthermore, photoredox catalysis enables the ortho-alkylation of pyridine N-oxides and the cyclopropanation of ene-ynamides through the generation of a β-oxyvinyl radical intermediate. nih.govchemrxiv.org The versatility of photoredox catalysis allows for a broad range of substrates to be functionalized under mild reaction conditions. acs.orgacs.org

Microwave-Assisted Synthesis of Nicotinamide (B372718) Analogues

Microwave-assisted synthesis has become a valuable tool for accelerating organic reactions, including the synthesis of nicotinamide analogues. asianpubs.orgresearchgate.netnih.govacs.org This technique can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. asianpubs.orgresearchgate.net

For instance, an acid-mediated one-pot synthesis of nicotinamide derivatives has been developed under both conventional reflux and microwave irradiation conditions, with the microwave-assisted method showing notable improvements in efficiency. asianpubs.orgresearchgate.net Microwave irradiation has also been successfully employed in the synthesis of HYNIC (6-hydrazinonicotinamide) analogues, which are important for radiopharmaceutical applications. nih.gov The use of microwave technology offers a greener and more efficient route to these valuable compounds. researchgate.net

| Method | Reactants | Product | Key Advantage |

| Microwave-assisted acid catalysis | Nicotinamide, Aliphatic carbo(x/thio)amides | Nicotinamide clubbed aliphatic carbo(x/thio)amides | Reduced reaction times and enhanced yields. asianpubs.orgresearchgate.net |

| Microwave-assisted synthesis | HYNIC activated esters, Monoclonal antibody | 99mTc labeled antibody conjugate | Simple and efficient conjugation. nih.gov |

Mechanistic Elucidation of Synthetic Pathways

Understanding the mechanisms of these synthetic reactions is crucial for their optimization and broader application.

Electron Transfer Processes and Radical Intermediates in N-Oxide Reactions

The chemistry of pyridine N-oxides is often governed by single-electron transfer (SET) processes, leading to the formation of radical intermediates. nih.govrsc.orgresearchgate.net The generation of pyridine N-oxy radicals through oxidation is a key step in many transformations. nih.govacs.orgnih.govchemrxiv.org These radicals are electrophilic and can engage in hydrogen atom abstraction or addition to unsaturated bonds. acs.orgchemrxiv.org

In photoredox-catalyzed reactions, the excited photocatalyst initiates the SET, oxidizing the pyridine N-oxide. nih.govacs.orgchemrxiv.org The resulting N-oxy radical cation is a potent hydrogen atom abstractor. chemrxiv.org The subsequent steps involve radical addition and further redox processes to regenerate the catalyst and form the final product. acs.orgchemrxiv.org Mechanistic studies, including fluorescence quenching and electrochemical analysis, have provided evidence for these proposed pathways. acs.org The stability and reactivity of these radical intermediates can be influenced by substituents on the pyridine ring. chemrxiv.orgrsc.org

Investigation of Substrate Effects on N-Oxidation and Hydrolysis

The electronic properties of the pyridine substrate significantly influence the rate and outcome of N-oxidation. rsc.org Electron-donating groups on the pyridine ring generally increase the reactivity towards N-oxidation, while electron-withdrawing groups decrease it. rsc.org The choice of oxidizing agent and catalyst can be tailored to the specific substrate. For example, in hydrogen peroxide-based N-oxidation, different maleic anhydride (B1165640) derivatives have shown optimal catalytic activity for electron-rich versus electron-deficient pyridines. rsc.org

The hydrolysis of nicotinamide and its analogues is another important reaction, particularly in biological contexts where it is catalyzed by enzymes like NAD glycohydrolase. nih.govpnas.orgnih.gov Studies on the hydrolysis of NAD+ have shown that the reaction can proceed through cleavage of either the ribosyl-pyridinium bond to form nicotinamide or the pyrophosphate bond to yield nicotinamide mononucleotide. nih.gov The pH of the reaction medium can influence the preferred pathway. nih.gov Understanding these substrate effects is essential for controlling the selectivity and efficiency of both synthetic N-oxidation and enzymatic or chemical hydrolysis.

Advanced Spectroscopic and Structural Characterization of N Benzyl 1 Oxy Isonicotinamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Configuration Assessment

¹H NMR and ¹³C NMR Chemical Shift Analysis in Pyridine (B92270) N-Oxides

In pyridine N-oxides, the N-oxide group significantly influences the electronic environment of the pyridine ring. This effect is readily observed in both ¹H and ¹³C NMR spectra. The chemical shifts of the ring protons and carbons are sensitive to the electron-withdrawing or electron-donating nature of substituents on the ring. oregonstate.eduucl.ac.uk

The ¹H NMR spectrum of N-Benzyl-1-oxy-isonicotinamide would be expected to show distinct signals for the protons of the benzyl (B1604629) group and the pyridine ring. The benzylic protons (CH₂) typically appear in the range of 4.5-5.5 ppm, influenced by the adjacent nitrogen and oxygen atoms. The aromatic protons of the benzyl group would likely produce signals in the 7.2-7.5 ppm region. The protons on the pyridine N-oxide ring are expected to be deshielded due to the electron-withdrawing nature of the N-oxide and amide functionalities, appearing at lower fields compared to unsubstituted pyridine. oregonstate.edulibretexts.org

In the ¹³C NMR spectrum, the carbons of the pyridine ring in pyridine N-oxides generally experience a downfield shift compared to the parent pyridine, with the carbon atom bearing the N-oxide group showing a significant shift. The carbonyl carbon of the amide group is also a key diagnostic signal, typically found in the range of 160-170 ppm. ucl.ac.ukresearchgate.net

Below is an interactive table showing typical chemical shift ranges for related structures.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzylic CH₂ | 4.5 - 5.5 | 40 - 60 |

| Aromatic CH (Benzyl) | 7.2 - 7.5 | 125 - 130 |

| Pyridine Ring H | 7.0 - 9.0 | 120 - 150 |

| Amide NH | 8.0 - 9.0 | - |

| Carbonyl C=O | - | 160 - 170 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions. sigmaaldrich.com

Correlation of Chemical Shifts with Electron Density Distributions

The observed chemical shifts in NMR spectra are directly related to the electron density around the nuclei. Electron-withdrawing groups, such as the N-oxide and the benzylcarbamoyl group, decrease the electron density around the ring protons and carbons, causing them to be deshielded and resonate at a lower magnetic field (higher ppm values). ipb.pt Conversely, electron-donating groups would increase electron density, leading to shielding and a shift to a higher magnetic field (lower ppm values). The specific chemical shifts of the pyridine ring protons and carbons in this compound can thus provide a detailed map of the electron distribution across the molecule.

Vibrational Spectroscopy (IR and FT-IR) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying functional groups within a molecule and probing intermolecular interactions. acs.orgresearchgate.netnih.gov The vibrational spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational frequencies include:

N-O stretching: The N-O bond in pyridine N-oxides typically shows a strong absorption band in the region of 1200-1300 cm⁻¹.

C=O stretching (Amide I): The carbonyl group of the amide linkage will give rise to a strong absorption band, typically around 1650-1680 cm⁻¹. acs.org

N-H stretching: The N-H bond of the secondary amide will show a stretching vibration in the range of 3200-3400 cm⁻¹.

Aromatic C-H stretching: These vibrations are expected above 3000 cm⁻¹.

Aromatic C=C stretching: These appear in the 1400-1600 cm⁻¹ region. wiley.com

Hydrogen bonding, particularly involving the amide N-H and the N-oxide oxygen, can lead to broadening and shifts in the corresponding vibrational bands. acs.org

An interactive table summarizing the expected IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-O | Stretching | 1200 - 1300 |

| C=O (Amide) | Stretching | 1650 - 1680 |

| N-H (Amide) | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise determination of the molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. nih.govumb.edu For this compound (C₁₃H₁₂N₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion. savemyexams.com This level of precision helps to distinguish between compounds with the same nominal mass but different elemental compositions. neu.edu.tr The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. nih.govmdpi.com

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. acs.orgresearchgate.netresearchgate.net This technique is crucial for understanding the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. acs.orgjst.go.jp

Elucidation of Coordination Geometries and Polymeric Structures

For derivatives of this compound, particularly those involving metal complexes, X-ray crystallography can elucidate the coordination geometry around the metal center. The pyridine N-oxide and the amide group can act as ligands, coordinating to metal ions in various modes. researchgate.net This can lead to the formation of discrete monomeric or dimeric complexes, or extend into one-, two-, or three-dimensional polymeric structures. acs.orgresearchgate.net The nature of the resulting supramolecular architecture is dictated by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. researchgate.net

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

Hydrogen Bonding: The presence of amide and pyridine N-oxide functionalities makes this compound derivatives potent donors and acceptors for hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the N-oxide oxygen are strong hydrogen bond acceptors. nih.gov Studies on related structures, such as nicotinamide (B372718) co-crystals, reveal strong N-H···O and weaker C-H···O hydrogen bonds that link molecules into layered structures or chains. nih.govnih.gov For instance, in nicotinamide-oxalic acid salt, strong N⁺–H⋯O⁻ and conventional N–H⋯O hydrogen bonds are observed, alongside unconventional C–H⋯O interactions, which are crucial for the stability of the crystal lattice. nih.gov The benzyl group also provides C-H donors that can interact with the oxygen acceptors, further stabilizing the three-dimensional network. nih.gov These interactions are fundamental in creating predictable supramolecular synthons, which are reliable patterns of hydrogen bonding. nih.gov

π–π Stacking: Aromatic π–π stacking is another significant noncovalent interaction that directs the self-assembly of these molecules. nih.govcanada.ca The electron-rich benzyl ring and the electron-deficient pyridine ring of the isonicotinamide (B137802) moiety can engage in stacking interactions. encyclopedia.pubrsc.org These interactions are typically observed in a parallel-displaced or T-shaped conformation rather than a direct face-to-face arrangement to minimize electrostatic repulsion. encyclopedia.pubresearchgate.net The distance between the interacting aromatic rings is a key indicator of the strength of the interaction, with distances around 3.3 to 3.8 Å being typical. rsc.org In similar molecular structures, antiparallel π–π stacking has been shown to be a dominant force in solid-state self-assembly, often in conjunction with hydrogen bonding, to form extensive 1D or 2D supramolecular arrays. nih.govresearchgate.net The interplay between the electron-rich and electron-poor regions of the aromatic systems is a critical factor influencing these interactions. researchgate.net

The following table summarizes the potential supramolecular interactions in this compound derivatives based on analysis of analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Reference |

| Hydrogen Bond | Amide (N-H) | Carbonyl Oxygen (C=O), N-oxide Oxygen | N···O: ~2.9-3.2 Å | nih.govresearchgate.net |

| Hydrogen Bond | Benzyl/Pyridine (C-H) | Carbonyl Oxygen (C=O), N-oxide Oxygen | C···O: ~3.4 Å | nih.govnih.gov |

| π–π Stacking | Benzyl Ring Centroid | Pyridine Ring Centroid | ~3.3-3.8 Å, Parallel-displaced | nih.govrsc.org |

| C-H···π Interaction | Benzyl/Pyridine C-H | Pyridine/Benzyl Ring Face | C-H···π: ~2.7 Å | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orgsrce.hr It is analogous to Nuclear Magnetic Resonance (NMR) but probes the magnetic moments of electrons instead of nuclei. wikipedia.org EPR spectroscopy is a powerful tool for the study of organic and inorganic radicals, transition metal complexes, and other paramagnetic species. srce.hrlibretexts.org

In its ground state, this compound is a diamagnetic molecule. All its electrons are paired in bonding or non-bonding orbitals, and therefore it does not possess a permanent magnetic moment arising from electron spin. Consequently, a pure sample of this compound would be considered "EPR silent" and would not produce a signal in an EPR spectrometer. ethz.ch

EPR spectroscopy would only become applicable to the study of this compound under specific circumstances where an unpaired electron is introduced into the system. These situations include:

Radical Formation: If the molecule undergoes a chemical reaction (e.g., oxidation or reduction) or is subjected to high-energy radiation, it could form a radical cation or anion. ethz.ch For instance, the oxidation of a related compound, 1-benzyl-1,4-dihydronicotinamide (B15336) (an NADH analogue), can proceed through radical cation intermediates that could potentially be detected by EPR. acs.org

Interaction with Paramagnetic Species: The molecule could be studied as a ligand in a complex with a paramagnetic transition metal ion. The resulting EPR spectrum would provide information about the coordination environment of the metal and its interaction with the this compound ligand. srce.hr

Photo-excited Triplet States: Upon photoexcitation, the molecule could transition from a singlet ground state to an excited singlet state, followed by intersystem crossing to a metastable triplet state. A triplet state has two unpaired electrons and is paramagnetic, thus giving an EPR signal. ethz.ch

The table below outlines the applicability of EPR spectroscopy to this compound.

| Molecular State | Paramagnetic? | EPR Active? | Conditions for Observation | Reference |

| Ground State | No (Diamagnetic) | No | Not applicable | wikipedia.orgethz.ch |

| Radical Ion | Yes (Paramagnetic) | Yes | Chemical or electrochemical oxidation/reduction | acs.orgresearchgate.net |

| Metal Complex | Yes (if metal is paramagnetic) | Yes | Coordination to a paramagnetic metal center | srce.hr |

| Excited Triplet State | Yes (Paramagnetic) | Yes | Photoexcitation followed by intersystem crossing | ethz.ch |

UV-Vis Spectroscopy for Electronic Transitions and Reactivity Monitoring

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and concentration in a solution. msu.edu The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. ufg.br For this compound, the spectrum is expected to be a composite of absorptions from its constituent chromophores: the benzyl group, the pyridine N-oxide ring, and the amide group.

Electronic Transitions: The structure of this compound allows for several types of electronic transitions. The aromatic rings (benzyl and pyridine) give rise to intense π → π* transitions, typically occurring in the near-UV region (200-280 nm). msu.edu The carbonyl (C=O) of the amide group and the N-oxide group also possess non-bonding electrons (n electrons), which can be excited to anti-bonding π* orbitals. These n → π* transitions are generally weaker in intensity and occur at longer wavelengths compared to π → π* transitions. msu.edu The specific wavelengths (λ_max) and molar absorptivities (ε) are sensitive to the solvent and the electronic environment of the chromophores.

| Chromophore | Transition Type | Expected Wavelength Region | Relative Intensity | Reference |

| Benzyl & Pyridine Rings | π → π | ~200-280 nm | Strong | msu.edu |

| Carbonyl (Amide) | n → π | >280 nm | Weak | msu.edu |

| N-Oxide | n → π* | ~270-300 nm | Weak-Moderate | science-softcon.de |

Reactivity Monitoring: UV-Vis spectroscopy is an effective tool for monitoring chemical reactions in real-time. nih.gov By tracking the change in absorbance at a specific wavelength corresponding to a reactant or product, reaction kinetics can be determined. acs.org For this compound, this technique could be applied to monitor various transformations:

Redox Reactions: The reduction of the pyridine N-oxide or oxidation reactions involving the molecule would lead to significant changes in the electronic structure and, therefore, the UV-Vis spectrum. For example, monitoring the reaction of an NADH analogue with an oxidizing substrate by observing the disappearance of the NADH absorption band around 340 nm is a common practice. if-pan.krakow.pl Similarly, the reaction of this compound could be followed by observing the decay of its characteristic absorption peak or the appearance of a new peak for the product. acs.org

Complexation: If the molecule acts as a ligand for a metal ion, the formation of the complex can be monitored by changes in the absorption spectrum, which can be used to determine binding constants.

Degradation Studies: The stability of the compound under various conditions (e.g., different pH, temperature, or upon exposure to light) can be assessed by monitoring the decrease in its characteristic absorbance over time. mdpi.com

The use of techniques like stopped-flow spectrophotometry allows for the study of very fast reactions, providing data on initial rates and mechanistic pathways. uva.nl

Computational Chemistry and Theoretical Modeling of N Benzyl 1 Oxy Isonicotinamide Systems

Quantum Mechanical Studies (e.g., DFT, CNDO/2) on Electronic Structure and Reactivity

Quantum mechanical methods are employed to elucidate the electronic structure, stability, and reactivity of molecules. Density Functional Theory (DFT) is a widely used approach for these calculations, providing a balance between accuracy and computational cost. Such studies on heterocyclic compounds similar in structure to N-Benzyl-1-oxy-isonicotinamide involve optimizing the molecule's three-dimensional geometry to its lowest energy state. nih.gov This optimized structure is the basis for calculating various electronic properties. nih.gov

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of a compound. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

Charge density distribution analysis, often performed using methods like Natural Population Analysis (NPA), reveals the partial charges on each atom in the molecule. nih.gov This information is crucial for understanding electrostatic interactions, identifying potential sites for nucleophilic or electrophilic attack, and predicting how the molecule will interact with biological targets. The distribution of electrons within the molecular orbitals defines the regions where chemical reactions are most likely to occur. researchgate.net

| Computational Method | Calculated Property | Significance |

| Density Functional Theory (DFT) | Optimized Molecular Geometry | Provides the most stable 3D structure for further calculations. nih.gov |

| HOMO-LUMO Analysis | Electronic Reactivity | The energy gap indicates molecular stability and chemical reactivity. |

| Natural Population Analysis (NPA) | Atomic Charges | Determines the charge distribution and identifies reactive sites. nih.gov |

This compound can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Quantum mechanical calculations, particularly DFT, can determine the relative energies of these different conformers. nih.gov By identifying the lowest energy conformation, researchers can predict the most stable and likely structure of the molecule under physiological conditions. This analysis is vital, as the specific conformation of a molecule often dictates its ability to bind to a biological target. The energetic barriers between different isomers and conformers can also be calculated to understand the molecule's flexibility.

Molecular Dynamics Simulations for Dynamic Behavior and Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule and its interactions with biological macromolecules like enzymes over time. nih.gov These simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational changes, binding stability, and the role of solvent molecules. nih.govmdpi.com

In the context of enzyme-substrate interactions, MD simulations can reveal how a ligand like this compound accesses the active site of an enzyme and the specific conformational adjustments that occur in both the ligand and the protein upon binding. mdpi.comnih.gov By simulating the enzyme-ligand complex, researchers can observe the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity. nih.govacs.org These simulations can help rationalize experimental findings and provide a molecular-level understanding of the binding process. nih.gov

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity.

While specific docking studies for this compound are not widely available, research on the structurally similar compound, N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide, provides relevant insights. This analog has been studied for its potential to inhibit the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus (PDB ID: 6LU7). researchgate.net In these docking studies, the compound was predicted to bind within the active site of the protease, forming key interactions with amino acid residues. researchgate.netnanobioletters.com

The interactions observed for the carbothioamide analog included hydrogen bonds between the sulfur atom of the thiol group and the amino acid residue Glu166, as well as interactions involving the pyridyl nitrogen. researchgate.net Such studies help identify the critical amino acid residues essential for target binding and provide a basis for designing more potent inhibitors. nih.gov

| Ligand (Analog) | Target Protein | PDB ID | Predicted Binding Interactions | Reference |

| N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide | COVID-19 Main Protease | 6LU7 | Hydrogen bonds with Glu166. | researchgate.net |

| N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide | Colon Cancer Target | 3IG7 | Data supports experimental cytotoxicity results. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Pharmacophore modeling is a related technique that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity.

The development of a predictive QSAR model is a key step in rational drug design. dovepress.com For a series of compounds, a training set is used to generate a statistically robust model, which is then validated using an external test set of compounds with known activities. dovepress.com

For instance, a 3D-QSAR model developed for a series of kinase inhibitors identified a five-point pharmacophore consisting of three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring (AAAHR). dovepress.com Such a model was shown to have good statistical significance, with a high correlation coefficient (R²) and predictive power (q²). dovepress.com These statistical parameters are crucial for assessing the reliability of the model. A statistically validated QSAR model can then be used to predict the biological efficacy of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. dovepress.com

| Model Type | Key Statistical Parameters | Purpose |

| 3D-QSAR | Correlation Coefficient (R²) | Measures the goodness of fit for the training set data. dovepress.com |

| Cross-validated R² (q²) | Measures the predictive power of the model for the training set. dovepress.com | |

| Pearson's R | Measures the correlation between predicted and observed activity for the test set. dovepress.com |

Lack of Publicly Available Research on the Computational Chemistry of this compound

The investigation for relevant studies included searches for computational analyses, theoretical modeling, and structure-activity relationship (SAR) data directly pertaining to this compound. These inquiries did not yield any specific results that would allow for a detailed and scientifically accurate discussion as outlined in the user's request.

While research exists for structurally related compounds containing N-benzyl or nicotinamide (B372718) moieties, this information is not directly applicable to this compound and therefore cannot be used to construct the specified article without violating the strict inclusion criteria of the prompt. The user's instructions to focus solely on this compound and to provide detailed research findings and data tables for this specific compound cannot be fulfilled in the absence of primary research data.

Further investigation into this specific compound would be required for any detailed analysis of its structural features and their relation to its activity. Without such foundational research, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Investigation of Biological Activities and Underlying Mechanisms of Action in Vitro Research Focus

Enzyme Inhibition Studies and Mechanistic Insights

The isonicotinamide (B137802) scaffold is a recurring motif in the design of various enzyme inhibitors. While direct studies on N-Benzyl-1-oxy-isonicotinamide are not detailed in the available research, investigations into structurally related derivatives provide insights into the potential inhibitory activities of this chemical class.

Modulation of Xanthine (B1682287) Oxidase Activity

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, and its inhibition is a key strategy for treating hyperuricemia and associated conditions like gout. Research into novel XO inhibitors has explored various heterocyclic scaffolds. A series of 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids, considered analogues of the known inhibitor febuxostat, have been designed and studied. nih.gov These studies aim to understand the structure-activity relationships (SARs) of these compounds. nih.gov Computational analysis, including docking and molecular dynamics simulations, suggests that key residues within the XO active site, such as Glu802, Arg880, Phe914, and Thr1010, interact with these inhibitors through hydrogen bonds and π-π stacking, which are crucial for their inhibitory function. nih.gov Although direct experimental data on this compound was not found, the exploration of related nitrogen-containing heterocyclic compounds underscores the potential for this class to modulate XO activity.

Inhibition of HIV-1 Reverse Transcriptase

The enzyme reverse transcriptase (RT) is essential for the replication of the human immunodeficiency virus type 1 (HIV-1), making it a primary target for antiretroviral drugs. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) form a significant class of these drugs. ijper.org The development of new NNRTIs is driven by the emergence of drug-resistant viral strains. ijper.org

While specific studies on this compound as an HIV-1 RT inhibitor were not identified, the broader isonicotinamide scaffold has been incorporated into the design of potential inhibitors. Quantitative structure-activity relationship (QSAR) and molecular modeling studies have been conducted on various heterocyclic series, such as thiazolidin-4-ones and 1,3-thiazinan-3-yl isonicotinamide derivatives, to explore their potential as anti-HIV agents. ijper.orgresearchgate.netvlifesciences.com These computational approaches help in designing novel compounds with improved potency against both wild-type and mutant strains of HIV-1. ijper.org

Activity with Biocatalytic Systems: Alcohol Dehydrogenases and Enoate Reductases

Biocatalytic systems involving enzymes like alcohol dehydrogenases (ADHs) and enoate reductases (ERs) are of significant interest for industrial chemical synthesis. These enzymes often rely on nicotinamide (B372718) cofactors such as NAD(P)H. While research on the interaction of this compound with these enzymatic systems is not available in the retrieved literature, studies on related nicotinamide mimics are prevalent. The development and use of synthetic nicotinamide biomimetics aim to replace natural cofactors to improve the scalability and economics of biocatalytic reactions.

Inhibition of Triosephosphate Isomerase

Triosephosphate isomerase (TPI) is a crucial enzyme in the glycolytic pathway. Its inhibition can have significant metabolic consequences. A review of the scientific literature did not yield studies concerning the inhibitory activity of this compound on triosephosphate isomerase.

Antimicrobial Research (Antibacterial, Antifungal, Antiparasitic)

Nicotinamide and its derivatives have been investigated for a range of antimicrobial properties. These compounds serve as foundational structures for the development of new agents to combat various pathogens.

Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)

Specific data on the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria were not found in the reviewed literature. However, extensive research into the antimicrobial potential of the broader nicotinamide class of compounds has been conducted. Various derivatives have been synthesized and tested for fungicidal and other antimicrobial activities. nih.govmdpi.com For instance, certain nicotinamide derivatives containing a diarylamine scaffold have been evaluated for their fungicidal effects against phytopathogenic fungi like Botrytis cinerea. nih.gov

The table below summarizes the fungicidal activity of selected nicotinamide derivatives against various fungal strains, illustrating the potential of this chemical class.

| Compound ID | Fungal Strain | Inhibition (%) at 50 mg/L | Reference |

| Compound A (1,3,4-oxadiazole derivative) | Fusarium oxysporum | Good | nih.gov |

| Compound C | Rhizoctonia solani | 75% | nih.gov |

| 4a | Botrytis cinerea | 40.54% | nih.gov |

This table shows data for related nicotinamide derivatives, as specific antibacterial data for this compound was not available in the search results.

These findings highlight that the nicotinamide core is a versatile platform for developing new antimicrobial agents, suggesting that this compound could be a candidate for future antimicrobial screening.

Antifungal Properties and Mechanisms

While direct studies on this compound are limited, research into related nicotinamide and isonicotinamide derivatives has revealed significant antifungal potential. These compounds represent a promising alternative to conventional fungicides, particularly in light of growing concerns over drug resistance and environmental impact.

Nicotinamide analogues have been identified as a critical class of heterocyclic derivatives in the development of new antifungal agents. For instance, certain nicotinamide derivatives have demonstrated potent activity against various fungal pathogens. One study identified compound 16g , a nicotinamide derivative, as highly active against Candida albicans SC5314, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. nih.gov Notably, this compound also showed potent activity against six fluconazole-resistant strains of C. albicans, with MIC values ranging from 0.125 to 1 μg/mL, indicating its potential to combat resistant infections. nih.gov The mechanism of action for these derivatives is believed to involve the disruption of the fungal cell wall. nih.gov

Further research into other N-benzyl derivatives has also shown promising results. Analogues of 1,2,3-triazole with a benzyl (B1604629) group exhibited potent activity against several human pathogenic fungi, including Candida albicans, Candida parapsilosis, Candida haemulonii, Aspergillus niger, and Aspergillus flavus. chemistryjournal.net Similarly, certain O-benzyl derivatives have demonstrated significant antimicrobial properties, which are attributed to the presence of the benzyl group alongside electron-donating nitrogen and oxygen atoms.

Table 1: Antifungal Activity of Nicotinamide Derivative 16g

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans SC5314 | 0.25 |

| Fluconazole-Resistant C. albicans (6 strains) | 0.125 - 1 |

| Candida glabrata 750 | 0.5 |

| Candida parapsilosis 22019 | 0.5 |

| Candida tropicalis 22018 | 0.25 |

| Cryptococcus neoformans H99 | 1 |

Data sourced from studies on nicotinamide analogues. nih.gov

Antiparasitic Activity Against Cestodes and Nematodes

The investigation into the antiparasitic properties of this compound and its chemical relatives is an emerging area of research. While specific data on this compound remains to be fully elucidated, the broader class of nicotinamide and related heterocyclic compounds has shown potential in targeting various parasites, including cestodes (tapeworms) and nematodes (roundworms). The structural features of these compounds allow them to interact with biological targets within the parasites, leading to disruption of essential life processes. Further focused studies are required to isolate and characterize the specific antiparasitic effects and mechanisms of this compound.

Antiviral Properties and Cellular Pathway Modulation

Analogues of this compound have been investigated for their potential to inhibit viral replication and modulate host cell pathways involved in viral infections.

Impact on Viral Replication Cycles

Research on nicotinamide, a related compound, has shown that it can significantly inhibit the replication of certain viruses. In one study, nicotinamide was found to inhibit the replication of vaccinia virus (VV) in BSC40 cells by 99.9% at a concentration of 60 mM. nih.gov The mechanism appears to be related to the abortive morphogenesis of the virus, as mature viral particles were not assembled in the presence of the compound. nih.gov Specifically, the proteolytic processing of major late core polypeptide precursors, a crucial step in viral assembly, was blocked. nih.gov

Furthermore, various N-benzyl compounds have been evaluated for their antiviral activities. Several 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) were synthesized and showed potent anti-HIV-1 activity, inhibiting viral replication in MT-4 cells at submicromolar to nanomolar concentrations. nih.gov Another study identified a novel C-3-substituted oleanolic acid benzyl amide derivative with therapeutic potential against the influenza A virus by disrupting the interaction between viral proteins essential for replication. nih.gov

Modulation of Host Cell Gene Expression (e.g., NF-κB Pathway)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical component of the host's innate immune response to viral and bacterial infections. Several studies have demonstrated that nicotinamide and N-benzyl analogues can modulate this pathway.

Nicotinamide (NAM) has been shown to suppress the activation of the MAPK and NF-κB signaling pathways, which are typically activated during acute lung injury induced by lipopolysaccharide (LPS). nih.gov This suppression leads to a reduction in the secretion of inflammatory mediators. nih.gov Similarly, Benzyl isothiocyanate (BITC), another benzyl-containing compound, has been found to modulate the NF-κB pathway, thereby attenuating inflammasome activation in response to LPS stimulation. mdpi.comnih.gov Research on N-benzyl linoleamide analogues has also indicated anti-inflammatory properties mediated through the NF-κB pathway. researchgate.net These findings suggest that compounds structurally related to this compound could potentially modulate host cell gene expression to control inflammation associated with infections.

Antioxidant Activity Assessment and Radical Scavenging Mechanisms

The antioxidant potential of compounds is crucial for mitigating cellular damage caused by oxidative stress. While direct antioxidant data for this compound is not available, studies on structurally similar compounds provide insight into its potential radical scavenging capabilities.

A study on N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide , a related amidine, demonstrated interesting antioxidant power. researchgate.net This compound was particularly effective in Ferrous ion chelating (FIC) activity and in scavenging Hydroxyl Radicals (OH•). researchgate.net Another investigation into N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides (nitrones) assessed their antioxidant properties using various assays. mdpi.comresearchgate.net These compounds showed significant interaction with the stable free radical DPPH (1,1-diphenyl-2-picrylhydrazyl) and were also potent inhibitors of lipid peroxidation. mdpi.comresearchgate.net

The primary mechanisms by which these related compounds exert their antioxidant effects include hydrogen atom donation to neutralize free radicals and the chelation of metal ions like iron, which can catalyze the formation of reactive oxygen species.

Table 2: Antioxidant Activity of a Related N-benzyl Amidine

| Antioxidant Assay | IC50 (mg/mL) |

|---|---|

| DPPH Radical Scavenging | 1.5731 |

| Hydroxyl Radical (OH•) Scavenging | 0.0175 |

| Ferrous Ion Chelating (FIC) | 0.0240 |

Data from a study on N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide, compared to ascorbic acid (IC50 values of 0.0419, 0.0298, and 0.0211 mg/mL for DPPH, OH•, and FIC respectively). researchgate.net

Cytotoxicity Mechanisms in Cell Lines (e.g., Hypoxic-Selective Cytotoxicity via Free Radical Generation)

The cytotoxic potential of this compound analogues has been explored, with some compounds showing significant effects against cancer cell lines. A study on N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide , which shares structural similarities, revealed strong cytotoxicity against both HCT116 (colon cancer) and HepG2 (liver cancer) cell lines. researchgate.net

A particularly interesting area of research is hypoxia-selective cytotoxicity. Many solid tumors contain regions of low oxygen (hypoxia), which makes them resistant to conventional therapies. Hypoxia-activated prodrugs (HAPs) are compounds that are selectively activated under hypoxic conditions to become cytotoxic. The N-oxide functional group is a key feature in many HAPs. Compounds such as benzotriazine 1,4-dioxides and quinoxaline 1,4-dioxides are reduced under hypoxic conditions by one-electron reductases to form cytotoxic radical species. nih.govnih.gov Oxygen can reverse this activation, thus sparing healthy, well-oxygenated tissues. nih.gov This mechanism, involving the generation of free radicals under hypoxia, leads to selective cell death in the tumor microenvironment. Given the "1-oxy" moiety in its name, this compound is a candidate for possessing such hypoxia-selective cytotoxic properties, though specific experimental validation is required.

Bioisosteric Applications in Ligand Design (N-Oxide as Carbonyl Mimicry)

The N-oxide moiety is a recognized bioisostere of the carbonyl group in medicinal chemistry. This substitution can lead to compounds with similar or improved biological activity while potentially altering physicochemical properties such as solubility and metabolic stability. The principle of bioisosterism is founded on the idea that functional groups with similar steric and electronic characteristics can be interchanged to modulate the properties of a bioactive molecule.

In the context of this compound, the N-oxide group can mimic the hydrogen bond accepting capacity of a carbonyl group, a common feature in ligand-receptor interactions. Research into the bioisosteric replacement of pyridine-N-oxide with 2-difluoromethylpyridine in quorum sensing inhibitors provides quantitative evidence for the interchangeability of these groups. In a study on Pseudomonas aeruginosa, a series of 2-difluoromethylpyridine derivatives were synthesized and their activity was compared to the parent pyridine-N-oxide compound, 4NPO. The results demonstrated that the bioisosteric replacement could maintain or even enhance biological activity nih.govrsc.org.

Table 1: Quorum Sensing Inhibitory Activity of Pyridine-N-Oxide and its Bioisosteric Analogs

| Compound | IC50 (µM) |

|---|---|

| 4NPO (Pyridine-N-oxide) | 33 ± 1.12 |

| Compound 1 (2-difluoromethylpyridine analog) | 35 ± 1.12 |

| Compound 5 (2-difluoromethylpyridine analog) | 19 ± 1.01 |

| Compound 6 (2-difluoromethylpyridine analog) | 27 ± 0.67 |

The data in Table 1 illustrates that the 2-difluoromethylpyridine analogs (Compounds 1, 5, and 6) exhibit comparable or superior inhibitory activity (lower IC50 values) to the original pyridine-N-oxide compound (4NPO) nih.govrsc.org. This supports the validity of bioisosteric replacement of the N-oxide group in ligand design. The ability of the N-oxide to act as a carbonyl mimic is crucial in designing molecules that can effectively interact with biological targets.

Investigation of Prodrug Mechanisms and Metabolic Activation Pathways

The N-oxide functional group can serve as a prodrug moiety, which is metabolically activated in vivo to release the parent drug. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its solubility, absorption, or to achieve targeted drug delivery. The metabolic reduction of the N-oxide to the corresponding pyridine (B92270) derivative is a key activation pathway.

For pyridine N-oxides, this reduction can be catalyzed by various enzymes, including cytochrome P450 (CYP) enzymes. For instance, nicotinamide, a related compound, is oxidized to nicotinamide N-oxide by the CYP2E1 isoform in human liver microsomes nih.gov. The reverse reaction, the reduction of the N-oxide, can also occur in vivo. Studies on the in vivo metabolism of nicotine N-oxides in rats have demonstrated their reduction back to nicotine. In these studies, rats administered trans-nicotine N'-oxide showed significantly higher plasma nicotine levels compared to those given cis-nicotine N'-oxide or nicotine N,N'-dioxide, indicating stereoselective metabolic reduction nih.gov.

Table 2: Plasma Nicotine and Cotinine Concentrations in Rats After Administration of Nicotine N-Oxides

| Administered Compound | Plasma Nicotine (ng/mL) after 7 days | Plasma Cotinine (ng/mL) after 7 days |

|---|---|---|

| trans-nicotine N'-oxide | ~40 | ~100 |

| cis-nicotine N'-oxide | ~20 | ~100 |

| nicotine N,N'-dioxide | ~20 | ~100 |

Data is estimated from graphical representations in the source material and is for illustrative purposes.

The data in Table 2 suggests that the reduction of the N-oxide to the parent amine is a viable metabolic pathway nih.gov. In the case of this compound, it is plausible that it could act as a prodrug of N-Benzyl-isonicotinamide. Upon administration, the N-oxide could be reduced in vivo, releasing the active parent compound. This metabolic activation could be particularly relevant in hypoxic environments, such as those found in solid tumors, where reductase activity is often upregulated.

Herbicidal Activity and Mechanism of Action

Pyridine N-oxide derivatives have been investigated for their herbicidal properties. The inclusion of the N-oxide functionality can influence the compound's uptake, translocation, and ultimately its phytotoxicity. Patents and scientific literature describe the use of pyridine carboxylate herbicides, including their N-oxide forms, for the control of undesirable vegetation.

A quantitative structure-activity relationship (QSAR) study on a series of 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides provided insights into the structural features influencing their pre-emergent herbicidal activity against various weed species. The study found that the herbicidal activity was significantly correlated with the partition coefficient (π), molar refractivity (MR), and the presence of specific substituent groups nih.gov.

For green foxtail (Setaria viridis), the following QSAR equation was derived: -log ED50 = 0.43π - 0.052MR + 0.50H + 0.24Z + 0.61 nih.gov

Where:

ED50 is the effective dose required to inhibit the growth of 50% of the plants (in moles per acre).

π is the substituent's partition coefficient.

MR is the molar refractivity of the substituent.

H is an indicator variable for an ortho substituent capable of hydrogen bonding.

Z is an indicator variable for the presence of an α-methyl group.

This equation, which explained a significant portion of the bioactivity, highlights the importance of lipophilicity and steric factors in the herbicidal efficacy of these pyridine N-oxide derivatives nih.gov.

Table 3: Herbicidal Activity of 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide Analogs Against Green Foxtail

| Substituent on Phenyl Ring | Observed -log ED50 | Calculated -log ED50 |

|---|---|---|

| H | 0.61 | 0.61 |

| 4-Cl | 0.94 | 0.92 |

| 2-F | 1.17 | 1.17 |

| 3-CF3 | 1.00 | 1.02 |

ED50 values are expressed in moles per acre.

The mechanism of action for many pyridine-based herbicides involves mimicking the plant hormone auxin, leading to uncontrolled and disorganized growth, and ultimately, plant death. The N-oxide functionality in this compound could potentially modulate its auxinic activity or its interaction with the target receptors in plants.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of N-Benzyl Substitutions on Biological Activity Profiles

The N-benzyl group is a significant determinant of the biological activity of various molecular scaffolds. Studies on analogous compounds demonstrate that substitutions on the benzyl (B1604629) ring can dramatically alter potency and selectivity. For instance, in research on N-benzyl phenethylamines, N-benzyl substitution was found to significantly improve both binding affinity and functional activity at serotonin (B10506) receptors. nih.gov Specifically, N-(2-hydroxybenzyl) and N-(2,3-methylenedioxybenzyl) substitutions tended to confer high activity. nih.gov

Similarly, in studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), substitutions on the N-benzyl ring had a clear impact on inhibitory activity. nih.gov Fluoro or cyano substitutions at the ortho position of the benzene (B151609) ring resulted in enhanced inhibitory activity, whereas substitutions at the meta or para positions led to a reduction in this activity. nih.gov This suggests that both the electronic properties and the steric placement of substituents are critical. A smaller steric group at this position generally leads to better inhibitory activity. nih.gov

These findings suggest that for N-Benzyl-1-oxy-isonicotinamide, modifications to the benzyl ring would likely modulate its biological profile. Lipophilic or electron-withdrawing groups, and their specific placement (ortho, meta, or para), could influence how the molecule fits into a target's binding pocket and its resulting biological effect.

Table 1: Illustrative Impact of N-Benzyl Substitutions on Inhibitory Activity (Based on YC-1 Analogs)

| Compound | N-Benzyl Ring Substitution | Relative Inhibitory Activity (IC50, µM) |

|---|---|---|

| 26a | 2-Fluoro | 4.9 |

| 26e | 2-Cyano | 8.7 |

| 26b | 3-Fluoro | 10 |

| 26c | 4-Fluoro | 19 |

| 26f | 4-Cyano | 26 |

Data derived from studies on YC-1 analogs and illustrates the principle of substitution impact. nih.gov

Role of the Isonicotinamide (B137802) Moiety in Ligand-Target Interactions

The isonicotinamide moiety is a versatile component in medicinal chemistry, primarily due to its hydrogen bonding capabilities. It is a derivative of isonicotinic acid and is recognized for its ability to form co-crystals with various active pharmaceutical ingredients. acs.orgnih.gov In these structures, the pyridine (B92270) nitrogen atom of the isonicotinamide molecule acts as a hydrogen bond acceptor, while the amide group can act as both a hydrogen bond donor and acceptor. acs.org

This capacity for forming strong, directional hydrogen bonds is fundamental to its role in ligand-target interactions. mdpi.com In the context of enzyme inhibition, the isonicotinamide scaffold can position a molecule within an enzyme's active site. For example, in the design of histone deacetylase-3 (HDAC3) inhibitors, nicotinamide (B372718) derivatives were synthesized where the nicotinamide moiety could interact with the enzyme's active site. rsc.org The amide group can form critical hydrogen bonds with amino acid residues, anchoring the ligand and contributing to its binding affinity. The pyridine ring itself can engage in pi-stacking or other non-covalent interactions with the target protein.

Therefore, in this compound, the isonicotinamide core likely serves as the primary anchor for binding to a biological target, utilizing its amide and pyridine nitrogen for key hydrogen bonding interactions that are essential for molecular recognition and biological activity.

Influence of the Pyridine N-Oxide Moiety on Biological Function and Reactivity

The introduction of an N-oxide group to a pyridine ring significantly alters its electronic properties, reactivity, and biological function. nih.gov The N-oxide group is electron-donating through resonance but electron-withdrawing inductively. This dual nature makes the pyridine-N-oxide more reactive toward both electrophilic and nucleophilic reagents compared to pyridine itself. bhu.ac.in Specifically, it increases electron density at the 2- and 4-positions of the pyridine ring, making these positions more susceptible to electrophilic substitution. bhu.ac.inwikipedia.org

This altered reactivity can be leveraged in drug design. N-oxidation enhances the reactivity of the pyridine ring, which can be crucial for its interaction with biological targets or for its metabolic pathway. researchgate.netconsensus.app The N-oxide motif can also modulate a compound's physicochemical properties, such as solubility and polarity, which can influence its pharmacokinetic profile. From a biological standpoint, the pyridine N-oxide moiety can have direct effects; for instance, it has been shown to have protective effects against the cytotoxicity and clastogenicity induced by certain chloropyridines. nih.gov In other contexts, heterocyclic N-oxides can act as photoactivatable precursors for reactive oxygen species, suggesting a potential for pro-oxidant activity under specific conditions. nih.gov

Correlating Structural Features with Enzyme Binding Affinity and Specificity

The N-Benzyl Group: This lipophilic group is likely to interact with hydrophobic pockets within the enzyme's binding site. As established in SAR studies of other compounds, the nature and position of substituents on this ring are critical for optimizing van der Waals and hydrophobic interactions. nih.govnih.gov A well-matched substitution pattern can significantly enhance binding affinity and contribute to specificity by complementing the unique topology of the target's hydrophobic sub-pocket.

The Isonicotinamide Moiety: This core structure is predicted to be the primary anchor to the enzyme through specific hydrogen bonds. The amide (-CONH2) group can form multiple hydrogen bonds with amino acid residues such as aspartate, serine, or glutamine in the active site. The pyridine nitrogen, even as an N-oxide, can still participate in interactions. This network of hydrogen bonds is often the key determinant of high-affinity binding. rsc.org

The Pyridine N-Oxide Moiety: The N-oxide group modifies the electronic character of the pyridine ring, potentially strengthening interactions with the enzyme. The increased dipole moment of the N-oxide bond can lead to favorable dipole-dipole interactions with polar regions of the active site. This modification can also influence the orientation of the entire ligand within the binding site, thereby affecting specificity. Studies with nicotinamide cofactor biomimetics show that the nicotinamide ring's positioning is crucial for hydride transfer and catalytic competence, a process sensitive to the electronic environment. mdpi.com

The correlation between these features and enzyme activity is exemplified in inhibitors of enzymes like nicotinamide phosphoribosyltransferase (NAMPT), where structural modifications to different parts of the molecule lead to significant changes in potency and efficacy. acs.org

Table 2: Summary of Postulated Interactions for this compound Moieties in Enzyme Binding

| Molecular Moiety | Primary Structural Feature | Likely Interaction Type | Contribution to Binding |

|---|---|---|---|

| N-Benzyl Group | Aromatic Ring | Hydrophobic, van der Waals | Affinity & Specificity (fits into hydrophobic pockets) |

| Isonicotinamide | Amide Group, Pyridine Ring | Hydrogen Bonding, π-stacking | Affinity & Anchoring (forms key directional bonds) |

| Pyridine N-Oxide | N-O Dipole | Dipole-Dipole, Electrostatic | Affinity & Orientation (enhances polar contacts) |

Emerging Research Directions and Future Perspectives for N Benzyl 1 Oxy Isonicotinamide Research

Development of Novel Synthetic Methodologies for Enhanced Accessibility and Selectivity

While the synthesis of related N-substituted isonicotinamides and heterocyclic N-oxides is established, future research will likely focus on developing more efficient, selective, and environmentally benign methods for N-Benzyl-1-oxy-isonicotinamide and its derivatives. researchgate.netmdpi.com Current approaches often involve direct N-oxidation of the corresponding pyridine (B92270) derivative or multi-step sequences. organic-chemistry.org Emerging methodologies could provide greater control over the synthesis, improving accessibility for further studies.

Future research directions may include:

Catalytic N-Oxidation: Exploring novel catalytic systems for the direct oxidation of N-benzyl-isonicotinamide. This could involve using metal-free catalysts or developing more efficient metal-based systems that operate under mild conditions, minimizing waste and improving safety. researchgate.netchemrxiv.org For instance, systems utilizing N-hydroxyphthalimide (NHPI) have shown promise in various oxidation reactions and could be adapted for this purpose. mdpi.com

Flow Chemistry: Implementing continuous flow synthesis to enhance reaction control, safety, and scalability. Flow chemistry can be particularly advantageous for oxidation reactions, which can sometimes be energetic.

Cyclization Strategies: Investigating cyclization reactions where the N-oxide bond is formed concurrently with the heterocyclic ring, which can offer novel routes to complex derivatives. mdpi.com

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Methodology | Potential Advantages | Key Research Focus | Relevant Concepts |

|---|---|---|---|

| Catalytic Oxidation | High chemoselectivity, mild reaction conditions, reduced environmental impact. | Development of novel metal-free or earth-abundant metal catalysts. | Oxoammonium catalysis, N-hydroxyphthalimide (NHPI) mediation. chemrxiv.orgmdpi.com |

| One-Pot Synthesis | Increased efficiency, reduced waste, simplified purification. | Optimization of reaction sequences combining amidation and N-oxidation. | Tandem reactions, multicomponent reactions. researchgate.net |

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, improved scalability. | Adaptation of batch oxidation protocols to continuous flow systems. | Microreactor technology, process intensification. |

| De Novo Ring Formation | Access to novel and complex analogues. | Designing precursors that cyclize to form the pyridine N-oxide ring directly. | Cyclization reactions, heterocyclic synthesis. mdpi.com |

Advanced Mechanistic Studies Using Integrated Experimental and Computational Approaches

A deep understanding of the structural, electronic, and reactive properties of this compound is crucial for its rational design and application. Future research will benefit from an integrated approach that combines advanced experimental techniques with high-level computational modeling.

Key areas for investigation include:

Structural and Electronic Analysis: Using computational tools like Density Functional Theory (DFT) to model the geometry, electronic structure, and properties such as N-O bond dissociation enthalpies. nih.govbohrium.com These theoretical studies, when combined with experimental data from techniques like X-ray crystallography and NMR, can provide a detailed picture of the molecule's characteristics. nih.govmdpi.com

Reaction Mechanisms: Elucidating the mechanisms of synthetic reactions and potential metabolic pathways. For example, computational modeling can map out the transition states of oxidation reactions, providing insights that can be used to optimize reaction conditions. researchgate.net

Intermolecular Interactions: Studying how the N-oxide and amide functionalities participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. This is critical for understanding how the molecule might interact with biological targets. researchgate.netsapub.org

Table 2: Integrated Approaches for Mechanistic Studies

| Technique/Approach | Information Gained | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, bond energies, reaction pathways. nih.gov | Predicting stability, reactivity, and spectroscopic properties; guiding synthetic efforts. sapub.org |

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, crystal packing. | Confirming molecular structure, understanding solid-state interactions. rsc.org |

| 2D NMR Spectroscopy | Through-bond and through-space atomic correlations. | Confirming chemical structure in solution, studying conformational dynamics. researchgate.net |

| Kinetic Studies | Reaction rates, order of reaction, activation energies. | Optimizing synthetic routes, understanding mechanisms of action (e.g., enzyme inhibition). rsc.org |

Exploration of Polypharmacological Activities and Multi-Target Engagement

The this compound scaffold is a "privileged structure," meaning it has the potential to bind to multiple biological targets. nih.gov Heterocyclic N-oxides and N-benzyl pyridines have demonstrated a wide range of biological activities, suggesting that this compound could be a versatile starting point for drug discovery. nih.govnih.gov

Future research should focus on:

Broad-Spectrum Screening: Evaluating the compound and its derivatives against a diverse panel of biological targets, including enzymes, receptors, and ion channels. The pyridone and pyridine N-oxide motifs are known to exhibit anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.govnih.gov

Neuropharmacology: Investigating potential activities in the central nervous system. Related N-benzyl pyridine derivatives have shown promise as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and as neuroprotective agents. nih.govnih.gov

Enzyme Inhibition: Exploring the potential to inhibit key enzymes involved in disease. For example, nicotinamide-like structures can inhibit enzymes like sirtuins or cyclooxygenases (COX). nih.govnih.gov

Antimicrobial Activity: Assessing activity against various bacterial and fungal strains, as N-benzyl groups and triazine derivatives have shown antimicrobial potential. nih.gov

Table 3: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Examples | Therapeutic Area | Rationale Based on Related Scaffolds |

|---|---|---|---|

| Enzymes | Acetylcholinesterase (AChE), Sirtuins (e.g., SIRT2), Cyclooxygenase (COX) | Neurodegenerative diseases, Metabolic disorders, Inflammation | N-benzyl pyridinium derivatives are potent AChE inhibitors. nih.gov Nicotinamides are known to inhibit sirtuins. nih.gov |

| Kinases | p38 MAP kinase | Inflammation, Cancer | Heterocyclic N-oxides have been developed as potent and selective p38 MAPK inhibitors. nih.gov |

| DNA/RNA | Nucleic acid structures | Cancer, Viral Infections | Pyrimidine compounds are integral to DNA and RNA, and their analogues can act as anticancer agents. nih.gov |

| Bacterial Targets | Dihydrofolate reductase (DHFR) | Infectious Diseases | N-benzyl dihydrotriazines exhibit antimycobacterial activity. nih.gov |

Design of Highly Potent and Selective Chemical Probes and Ligands

Beyond direct therapeutic applications, this compound can serve as a valuable scaffold for the development of chemical probes. These tools are essential for studying biological processes and validating new drug targets. rsc.org

Future design strategies should include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzyl (B1604629) and isonicotinamide (B137802) portions of the molecule to understand how structural changes affect binding affinity and selectivity for a specific biological target. nih.gov

Introduction of Reporter Tags: Incorporating fluorescent dyes, biotin tags, or photo-affinity labels into the structure to create probes for target identification, imaging, and pull-down assays.

Covalent Ligand Design: Engineering the scaffold to include reactive groups ("warheads") that can form a covalent bond with a specific amino acid residue on a target protein. rsc.org This can lead to highly potent and long-acting inhibitors.

Fragment-Based Ligand Discovery: Using the this compound core as a starting fragment and growing it or linking it with other fragments to build high-affinity ligands for targets of interest.

The N-oxide functionality itself can be a key determinant of selectivity in ligand design. For instance, in the separation of lanthanides, N-oxide ligands have shown unique selectivity profiles due to the specific electronic and geometric properties imparted by the N-O bond. researchgate.netrsc.org This principle can be translated to biological systems, where the N-oxide can form crucial hydrogen bonds or other interactions within a protein's binding site, conferring selectivity over related targets.

Q & A

Q. What are the recommended methodologies for synthesizing N-Benzyl-1-oxy-isonicotinamide with high purity?

To synthesize this compound, a multi-step approach is typically employed:

- Step 1 : Begin with isonicotinic acid derivatives, utilizing benzylation under alkaline conditions to introduce the benzyl group.

- Step 2 : Optimize oxidation conditions (e.g., using m-chloroperbenzoic acid) to form the oxy-isonicotinamide intermediate.